![molecular formula C15H18N6O4 B13137011 N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 62878-05-1](/img/structure/B13137011.png)
N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound with a unique structure that includes a triazine ring, methylamino, and phenylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The methylamino and phenylamino groups are then introduced through substitution reactions, followed by the attachment of the pentanedioic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((4-(Amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid: Similar structure but lacks the methylamino group.
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)butanedioicacid: Similar structure but with a shorter carbon chain.
Uniqueness
(S)-2-((4-(Methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to its specific combination of functional groups and the presence of the pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
62878-05-1 |
|---|---|
Formule moléculaire |
C15H18N6O4 |
Poids moléculaire |
346.34 g/mol |
Nom IUPAC |
(2S)-2-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H18N6O4/c1-16-13-19-14(17-9-5-3-2-4-6-9)21-15(20-13)18-10(12(24)25)7-8-11(22)23/h2-6,10H,7-8H2,1H3,(H,22,23)(H,24,25)(H3,16,17,18,19,20,21)/t10-/m0/s1 |
Clé InChI |
RHVAYDSSRMCXEW-JTQLQIEISA-N |
SMILES isomérique |
CNC1=NC(=NC(=N1)N[C@@H](CCC(=O)O)C(=O)O)NC2=CC=CC=C2 |
SMILES canonique |
CNC1=NC(=NC(=N1)NC(CCC(=O)O)C(=O)O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
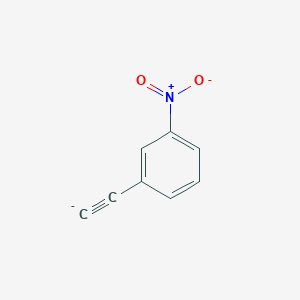
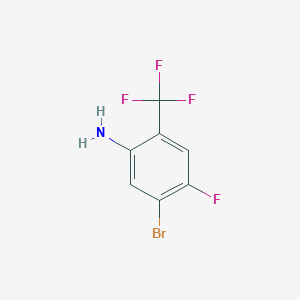

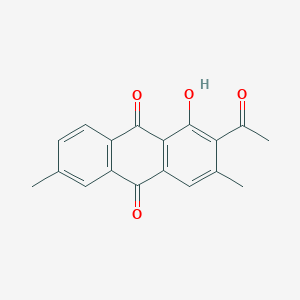
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)

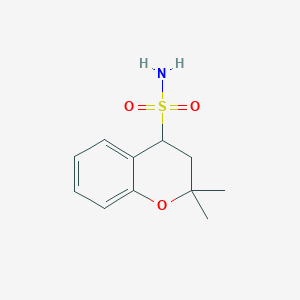

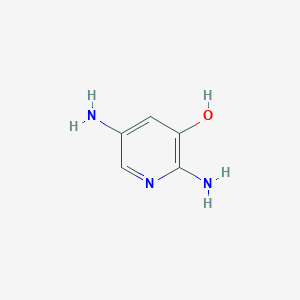
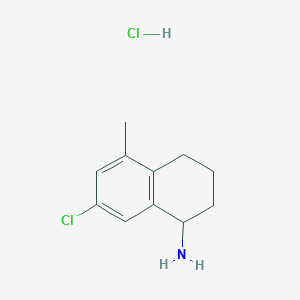
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
